(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans is a cyclobutane derivative characterized by the presence of an ethoxy group and an isocyanate group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with ethoxy and isocyanate functional groups. The reaction conditions often require specific catalysts and solvents to ensure the desired trans configuration is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane diones, while reduction can produce cyclobutane amines.
Scientific Research Applications
(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1r,3r)-1-ethoxy-3-isocyanatocyclopentane, trans
- (1r,3r)-1-ethoxy-3-isocyanatocyclohexane, trans
- (1r,3r)-1-ethoxy-3-isocyanatocycloheptane, trans
Uniqueness
Compared to its analogs, (1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans is unique due to its smaller ring size, which imparts distinct steric and electronic properties. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2649085-51-6 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.